molecular formula C21H16BrN5O6 B11284425 N-(2-bromophenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide

N-(2-bromophenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide

Cat. No.: B11284425
M. Wt: 514.3 g/mol
InChI Key: QZWIZTACGIQTFJ-UHFFFAOYSA-N
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Description

    N-(2-bromophenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide: is a complex organic compound with a unique structure.

  • It contains a quinazolinone core fused with an oxadiazole ring and a phenyl group. The bromine substituent enhances its reactivity and properties.
  • Preparation Methods

    • The synthesis of this compound involves several steps:

        Condensation: Substituted aromatic aldehydes react with N’-(2-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides.

        Spectral Confirmation: The structures of the synthesized compounds are confirmed through spectral studies.

    • Industrial production methods may vary, but the key step remains the condensation reaction.
  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties, including antimicrobial and antifungal activities.

      Industry: Evaluate its use in materials science or as a precursor for drug development.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: Investigate signaling pathways affected by its binding.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to related compounds.

      Similar Compounds: Explore other quinazolinones, oxadiazoles, or phenyl-substituted molecules.

    References

    • Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N’-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. Read more

    • Synthesis, molecular modelling and biological significance of N-(4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,4-thiadiazole-2-yl)acetamide. (2019). BMC Chemistry, 13(1), 1-10. Read more

    • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol

    Properties

    Molecular Formula

    C21H16BrN5O6

    Molecular Weight

    514.3 g/mol

    IUPAC Name

    N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

    InChI

    InChI=1S/C21H16BrN5O6/c1-11-23-19(33-25-11)9-27-20(29)12-6-16-17(32-10-31-16)7-15(12)26(21(27)30)8-18(28)24-14-5-3-2-4-13(14)22/h2-7H,8-10H2,1H3,(H,24,28)

    InChI Key

    QZWIZTACGIQTFJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5Br)OCO4

    Origin of Product

    United States

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